molecular formula C22H22N4O3S B2434520 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine CAS No. 1286697-31-1

1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2434520
CAS No.: 1286697-31-1
M. Wt: 422.5
InChI Key: PWTODGPIHQHTGH-UHFFFAOYSA-N
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Description

1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with pyridine and tosyl groups. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.

    Substitution with Pyridine: The piperazine ring is then substituted with a pyridine group using nucleophilic substitution reactions.

    Introduction of the Tosyl Group:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the tosyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could lead to de-tosylated piperazine derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes.

Biology and Medicine

    Pharmacological Research: Explored for potential therapeutic properties, including as a precursor to drugs targeting neurological or cardiovascular conditions.

Industry

    Material Science:

Mechanism of Action

The mechanism of action for compounds like 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine would depend on its specific biological target. Generally, such compounds might interact with:

    Receptors: Binding to specific receptors in the body to exert their effects.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyridin-2-yl)piperazin-1-yl)(4-tosylpyridin-3-yl)methanone: Similar structure but with different substitution patterns.

    (4-(Pyridin-2-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone: Substitution with a methyl group instead of a tosyl group.

Uniqueness

The unique combination of pyridine, piperazine, and tosyl groups in 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine) provides distinct chemical properties that can be leveraged in various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

[6-(4-methylphenyl)sulfonylpyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-17-5-8-19(9-6-17)30(28,29)21-10-7-18(16-24-21)22(27)26-14-12-25(13-15-26)20-4-2-3-11-23-20/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTODGPIHQHTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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